四(五氟苯基)硼酸锂

概述

描述

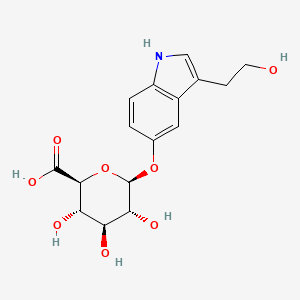

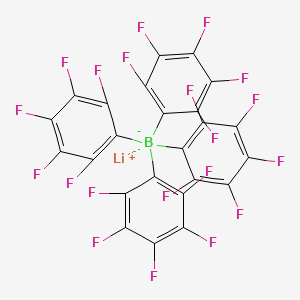

Lithium tetrakis(pentafluorophenyl)borate is the lithium salt of the weakly coordinating anion (B(C6F5)4)− . It is commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry .

Synthesis Analysis

The salt was first produced in studies on tris(pentafluorophenyl)boron, a well-known Lewis acidic compound. Combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron gives the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates the etherate as a white solid .Molecular Structure Analysis

The anion is tetrahedral with B-C bond lengths of approximately 1.65 Angstroms . The salt has only been obtained as the etherate, and the crystallography confirms that four ether (OEt2) molecules are bound to the lithium cation, with Li-O bond lengths of approximately 1.95 Å .Chemical Reactions Analysis

Lithium tetrakis(pentafluorophenyl)borate effectively catalyzed Friedel–Crafts benzylation reactions of aromatic compounds .Physical And Chemical Properties Analysis

The chemical formula of Lithium tetrakis(pentafluorophenyl)borate is C24BF20Li . Its molar mass is 685.98 g·mol−1 . It is a water-soluble compound .科学研究应用

有机合成中的催化

四(五氟苯基)硼酸锂 [LiB(C6F5)4] 以其催化 Friedel-Crafts 苄基化反应的有效性而闻名,尤其是在氧化镁存在下。该反应对于用氯苄或甲磺酸苄酯及其衍生物改性芳香族化合物至关重要 (Mukaiyama 等,2000)。此外,LiB(C6F5)4 已用于苄基醚合成,显示出对具有碱不稳定取代基的醇的有效苄基化 (Nakano 等,2000).

在光引发剂和聚合中的作用

LiB(C6F5)4 在四(五氟苯基)硼酸碘盐的合成和光解中起着至关重要的作用,作为光引发剂。这些化合物在产生稳定的光产物方面有应用,这在聚合物科学领域很重要 (Ren 等,2002)。它还用作 α-烯烃聚合的助催化剂,增强了乙烯和丙烯聚合等过程的活性 (Rhodes 等,1998).

在锂电池技术中的应用

在锂电池电解液领域,LiB(C6F5)4 被纳入新型硼酸盐化合物中。这些化合物显着提高了锂盐在各种溶剂中的电导率,有助于开发高性能锂电池 (Lee 等,2002)。此外,其衍生物被探索作为添加剂,以增强锂离子电池中的电解液稳定性和性能 (Chen & Amine, 2007).

在电化学和光伏应用中的用途

LiB(C6F5)4 已被用于在碱性条件下生成乙烯基碳正离子,显示出在电化学应用中的潜力 (Wigman 等,2019)。此外,它的用途延伸到光伏应用,例如提高钙钛矿太阳能电池的性能和可重复性 (Ye 等,2017).

在微孔聚合物网络中的探索

LiB(C6F5)4 因其在创建微孔聚合物网络中的作用而受到研究。这些材料结合了弱配位阴离子和微孔聚合物网络的领域,呈现出新颖的特性和在各个科学领域的潜在应用 (Fischer 等,2013).

作用机制

安全和危害

未来方向

Lithium tetrakis(pentafluorophenyl)borate has been effectively used in diverse categorized transformations such as hydrosilylation of alkene and alkyne, reduction of carbonyl and imine, carbon–fluorine bond activation, and carbon–carbon bond formation . This suggests potential future directions in the development of new catalytic processes.

属性

IUPAC Name |

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTFKRRTEAPVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetrakis(pentafluorophenyl)borate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Lithium tetrakis(pentafluorophenyl)borate in organic synthesis?

A1: Lithium tetrakis(pentafluorophenyl)borate, often denoted as LiB(C6F5)4, serves as a potent catalyst for Friedel-Crafts benzylation reactions. [, ] These reactions involve the attachment of a benzyl group (C6H5CH2-) to an aromatic ring, a fundamental transformation in organic chemistry. Notably, LiB(C6F5)4 demonstrates remarkable catalytic activity even in the presence of Magnesium Oxide (MgO). []

Q2: Can Lithium tetrakis(pentafluorophenyl)borate catalyze reactions involving substrates with sensitive functional groups?

A2: Yes, research has shown that LiB(C6F5)4 effectively catalyzes the benzylation of alcohols even when they possess alkali-labile substituents. [, ] This means functional groups sensitive to basic conditions, like halogens, esters, and ketones, remain unaffected during the reaction. This selectivity is crucial for synthesizing complex molecules with multiple functional groups.

Q3: How does the presence of Lithium Triflate (LiOTf) affect the catalytic activity of LiB(C6F5)4?

A3: While LiB(C6F5)4 alone can catalyze benzylation reactions, the coexistence of LiOTf significantly enhances its efficacy. [, ] This synergistic effect leads to improved yields of benzyl ethers, highlighting the importance of reaction condition optimization for maximizing catalytic activity.

Q4: How does Lithium tetrakis(pentafluorophenyl)borate act as a cocatalyst in olefin polymerization?

A4: LiB(C6F5)4 plays a crucial role as a cocatalyst in Ziegler-Natta α-olefin polymerization. [] When paired with organometallic complexes like dimethylzirconocene, it facilitates the production of polyethylene (PE) and polypropylene (PP). The specific interaction mechanism with the metal center and the impact on polymerization kinetics are areas of ongoing research.

Q5: Are there any structural studies available for Lithium tetrakis(pentafluorophenyl)borate?

A5: Yes, crystallographic studies have revealed that Lithium tetrakis(pentafluorophenyl)borate can form complexes with solvent molecules like diethyl ether [] and benzene. [] These structures provide valuable insights into the coordination chemistry of LiB(C6F5)4 and its potential interactions with other molecules.

Q6: Beyond its catalytic applications, has Lithium tetrakis(pentafluorophenyl)borate been used in other research areas?

A6: LiB(C6F5)4 has proven valuable in stabilizing reactive intermediates. For instance, it facilitated the isolation and characterization of a base-stabilized fluoroborylene radical cation. [] This demonstrates the utility of LiB(C6F5)4 in exploring the chemistry of highly reactive species.

Q7: What are the safety considerations when working with Lithium tetrakis(pentafluorophenyl)borate?

A7: As with all laboratory chemicals, appropriate safety precautions are essential. Lithium tetrakis(pentafluorophenyl)borate should be stored in a dry, dark, and cool environment, away from oxidants, acids, and bases. [, ] Always refer to the material safety data sheet (MSDS) before handling.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate](/img/structure/B3121087.png)